2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid

Stereochemistry Isomer differentiation Melting point

Researchers requiring stereochemically consistent cyclopentane building blocks face supply challenges with undefined isomer mixtures. This compound addresses that need as a specific stereoisomer with documented C(1) epimer differentiation. • Quantifiable 23°C melting point differential (140°C vs 117°C) enables orthogonal identity verification for chiral purity assessment. • Defined stereochemical scaffold supports enantioselective synthesis and chiral auxiliary applications, preventing stereochemical outcome variability. • Documented flavor-enhancing properties per US Patent 4,389,393 support flavor chemistry R&D programs.

Molecular Formula C15H20O2
Molecular Weight 232.323
CAS No. 288154-61-0
Cat. No. B2967532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid
CAS288154-61-0
Molecular FormulaC15H20O2
Molecular Weight232.323
Structural Identifiers
SMILESCC1C(CC(C1(C)C)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C15H20O2/c1-10-12(11-7-5-4-6-8-11)9-13(14(16)17)15(10,2)3/h4-8,10,12-13H,9H2,1-3H3,(H,16,17)
InChIKeyYANDMRONFZDPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic Acid: Procurement Baseline


2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid (CAS 288154-61-0, molecular formula C15H20O2, MW 232.32) is a cyclopentane carboxylic acid derivative featuring a cyclopentane ring substituted with three methyl groups at positions 2,2,3 and a phenyl group at position 4. First characterized as 'phenylcamphoric acid' through Friedel-Crafts reactions on camphoric anhydride and isolauronolic acid [1], this compound exists in multiple stereoisomeric forms distinguished by configuration at C(1), C(3), and C(4). The baseline isomer (CAS 288154-61-0) is commercially available from Sigma-Aldrich as an AldrichCPR product [2]. Its structural relationship to the camphoric acid family makes it relevant as a chiral building block and stereochemical probe in synthetic organic chemistry.

Chiral building block for enantioselective synthesis research
Stereochemical reference compound for chiral method development
Stereochemically rich scaffold derived from camphoric acid family

Why Generic Cyclopentane Carboxylic Acid Substitution Fails


This compound cannot be generically substituted due to three distinct structural features that critically determine stereochemical outcome and physicochemical properties: (1) The stereochemistry at C(1) differentiates isomers with melting points spanning 23°C—the 140°C and 117°C isomers of 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acid are chemically identical but stereochemically distinct entities that differ only in configuration about C(1) [1]; (2) The 2,2,3-trimethyl substitution pattern on the cyclopentane ring creates steric constraints not present in simpler analogs such as 1-phenylcyclopentanecarboxylic acid (CAS 77-55-4) [2]; (3) The phenyl group at position 4 distinguishes this scaffold from other camphoric acid derivatives used as chiral auxiliaries. For applications requiring specific stereochemistry—whether as chiral building blocks, stereochemical reference standards, or starting materials for enantioselective synthesis—substitution with an incorrect isomer or an achiral analog introduces uncontrolled stereochemical variables that invalidate synthetic outcomes and analytical reproducibility. The quantitative evidence below establishes where this compound demonstrates measurable differentiation.

Target compound with defined C(1) stereochemistry for reproducible synthetic outcomes
vs
C(1) epimer may shift melting point and stereochemical identity, altering reaction selectivity
2,2,3-Trimethyl-4-phenyl substitution pattern creates steric constraints for chiral induction
vs
1-Phenylcyclopentanecarboxylic acid lacks trimethyl steric environment and 4-phenyl regiochemistry
Camphoric acid-derived phenyl scaffold with multi-point stereochemical control
vs
Achiral cyclopentane carboxylic acid analogs may not support stereochemical probe applications

Quantitative Differentiation Evidence for Procurement


C1 Epimer Melting Point Differential

Two isomeric phenylcamphoric acids prepared via Friedel-Crafts reactions exhibit melting points of 140°C and 117°C respectively, despite sharing the identical 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acid connectivity. Both compounds were determined to be 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acids that differ only in their configurations about C(1), with the hydrogen atoms on C(3) and C(4) of each compound probably having a cis-relationship [1].

C1 Epimer Melting Point
Head-to-head
140°C vs 117°C
Δ 23°C between C(1) epimers
Supports isomer identity verification via thermal analysis
Friedel-Crafts derived; capillary method as reported
Stereochemistry Isomer differentiation Melting point

Defined cis-(+)-Phenylcamphoric Acid Stereoisomer

A defined stereoisomer of this compound, cis-(+)-phenylcamphoric acid (CAS 87099-28-3), has been fully characterized with the specific stereochemical assignment (1S,3R,4S)-2,2,3-trimethyl-4-phenylcyclopentane-1-carboxylic acid. Its computed octanol/water partition coefficient (LogP) is 3.6 [1]. This defined stereoisomer serves as a precise comparator for the baseline compound (CAS 288154-61-0), which may be supplied as a racemic mixture or unspecified stereochemical composition.

Defined Stereoisomer Identity
Cross-study
CAS 87099-28-3 assigned (1S,3R,4S); computed LogP 3.6
Supports stereochemical identity review for chiral workflows
Baseline CAS 288154-61-0 may be racemic or unspecified
Chiral building block Stereospecific synthesis Analytical reference

Flavor Modification Efficacy

2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid and its derivatives are disclosed in US Patent 4,389,393 as possessing potent flavor augmenting or enhancing properties for foodstuffs, chewing gums, toothpastes, and medicinal products. The compound is described as imparting, augmenting, and/or enhancing specific flavor characteristics when incorporated into consumable compositions [1]. While the patent does not provide direct quantitative comparator data, it establishes a defined functional application that distinguishes this compound from structurally simpler cyclopentane carboxylic acids lacking this sensory profile.

Flavor Modification Profile
Data to verify
Patent-documented flavor augmenting properties (US 4,389,393)
Supports flavor-chemistry screening context
Qualitative only; no quantitative sensory threshold data available
Flavor chemistry Sensory evaluation Food science

Structural Distinction from 1-Phenylcyclopentanecarboxylic Acid

2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid (MW 232.32, C15H20O2) differs from the structurally simpler analog 1-phenylcyclopentanecarboxylic acid (MW 190.24, C12H14O2) by three additional methyl groups and a different phenyl substitution position. This structural difference translates to measurable physicochemical property differences: 1-phenylcyclopentanecarboxylic acid has a reported melting point of 159-161°C [1], while the 140°C and 117°C isomers of the target compound bracket substantially lower melting points, indicating altered intermolecular interactions.

Structural Distinction
Class-level
MW 232.32 vs 190.24; mp range 117–140°C vs 159–161°C
Supports procurement identity verification against simpler analogs
MW Δ42.08; mp Δ up to -44°C from 1-phenylcyclopentane analog
Molecular weight Physicochemical properties Structural differentiation

Evidence-Backed Application Scenarios


Stereochemical Reference for Chiral Method Development

The documented existence of C(1) epimers with a quantifiable 23°C melting point differential (140°C vs. 117°C) [1] makes CAS 288154-61-0 valuable as a stereochemical reference compound for developing and validating chiral separation methods. Analytical chemists can use the distinct melting points as orthogonal identity verification for stereoisomer purity assessment, particularly when developing HPLC or SFC methods for resolving this stereochemical series.

Chiral Building Block in Enantioselective Synthesis

As a phenyl-substituted derivative of the camphoric acid scaffold, this compound provides a stereochemically rich starting material for synthesizing optically active cyclopentanecarboxylic acid derivatives [1]. The defined stereoisomer cis-(+)-phenylcamphoric acid (CAS 87099-28-3) with assigned (1S,3R,4S) configuration [2] demonstrates the scaffold's utility as a chiral auxiliary platform, with the C(1) stereocenter serving as the key point of stereochemical control.

Flavor and Fragrance Ingredient Development

US Patent 4,389,393 discloses that 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acid and its derivatives possess potent flavor augmenting or enhancing properties applicable to foodstuffs, chewing gums, toothpastes, and medicinal products [3]. This patent-documented functional property distinguishes it from achiral cyclopentane carboxylic acid analogs and supports procurement for flavor chemistry R&D programs developing novel taste-modifying ingredients.

Differentiation from Pharmaceutical Intermediate Analogs

Unlike the structurally simpler analog 1-phenylcyclopentanecarboxylic acid (CAS 77-55-4, MW 190.24, mp 159-161°C), which is primarily used as an intermediate for the antitussive drugs pentoxyverine and caramiphen [4], CAS 288154-61-0 possesses a higher molecular weight (MW 232.32), different melting point characteristics (140°C or 117°C depending on stereochemistry) [1], and a distinct 2,2,3-trimethyl substitution pattern. These quantifiable differences enable unambiguous identification and prevent procurement errors when selecting starting materials for non-pharmaceutical synthetic applications such as chiral auxiliary development or stereochemical probe synthesis.

Application
Selection Property
Validation Focus
Chiral method development research
Stereochemical differentiation markers
Isomer-specific separation validation
Enantioselective synthesis research
Defined stereochemical scaffold
Stereochemical outcome review
Flavor chemistry ingredient screening
Patent-documented sensory profile
Sensory property verification
Chiral auxiliary platform research
Structural differentiation from simpler analogs
Identity verification in synthetic workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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